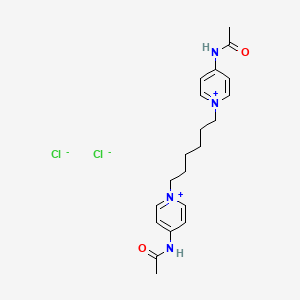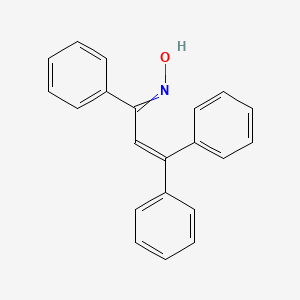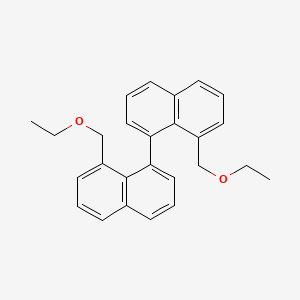
8,8'-Bis(ethoxymethyl)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives These compounds are characterized by the presence of two naphthalene units connected through a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene with ethoxymethylating agents under controlled conditions. One common method involves the use of ethyl chloroformate and a base such as sodium hydride to introduce the ethoxymethyl groups. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced binaphthyl derivatives.
Substitution: Various substituted binaphthyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The ethoxymethyl groups enhance its solubility and facilitate its binding to specific sites, thereby modulating biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 8,8’-Bis(methoxymethyl)-1,1’-binaphthalene
- 8,8’-Bis(ethoxycarbonyl)-1,1’-binaphthalene
- 8,8’-Bis(ethoxy)-1,1’-binaphthalene
Uniqueness
8,8’-Bis(ethoxymethyl)-1,1’-binaphthalene is unique due to its specific ethoxymethyl groups, which provide distinct chemical reactivity and solubility properties compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .
Propiedades
Número CAS |
64655-41-0 |
|---|---|
Fórmula molecular |
C26H26O2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)-8-[8-(ethoxymethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C26H26O2/c1-3-27-17-21-13-5-9-19-11-7-15-23(25(19)21)24-16-8-12-20-10-6-14-22(26(20)24)18-28-4-2/h5-16H,3-4,17-18H2,1-2H3 |
Clave InChI |
CHAWLVUFFJSXPK-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


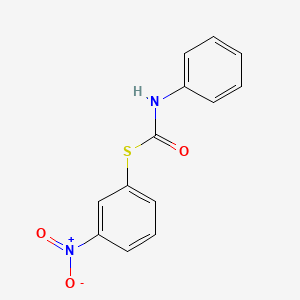
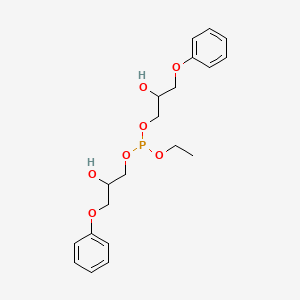
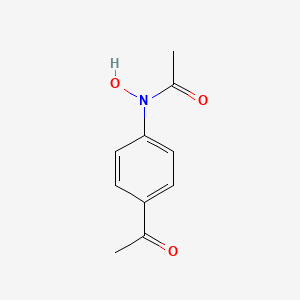
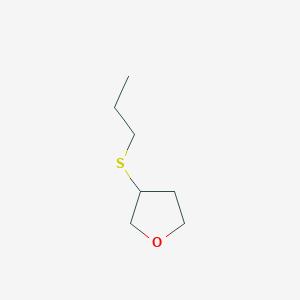
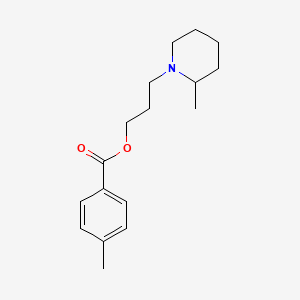
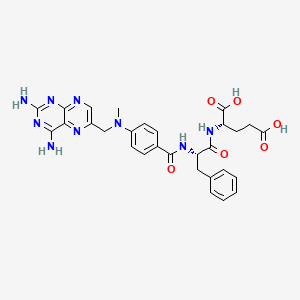
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
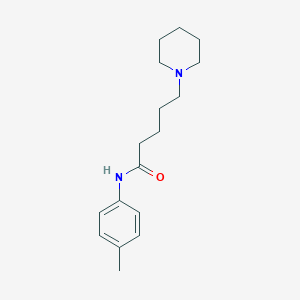
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
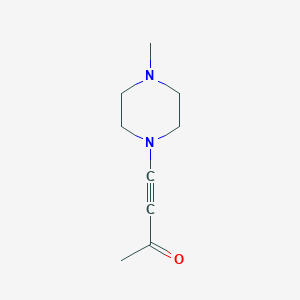
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
